PKC|AE/|E pseudosubstrate inhibitor
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Overview
Description
The compound “PKC|AE/|E pseudosubstrate inhibitor” is a selective, reversible, and substrate-competitive inhibitor of protein kinase C zeta and protein kinase C iota. Protein kinase C is a family of phospholipid-dependent serine/threonine kinases involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The pseudosubstrate inhibitors are designed to mimic the natural substrate of protein kinase C, thereby blocking its activity and providing valuable insights into the regulatory mechanisms of protein kinase C-mediated signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PKC|AE/|E pseudosubstrate inhibitor” typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following steps:
Coupling: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The amino-terminal protecting group is removed to allow the next amino acid to couple.
Repetition: The coupling and deprotection steps are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and deprotection reagents like trifluoroacetic acid .
Industrial Production Methods
Industrial production of “this compound” follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification process involves high-performance liquid chromatography to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
“PKC|AE/|E pseudosubstrate inhibitor” primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole
Deprotection Reagents: Trifluoroacetic acid
Cleavage Reagents: Trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Major Products
The major product formed is the “this compound” peptide, which is purified to remove any side products or impurities .
Scientific Research Applications
“PKC|AE/|E pseudosubstrate inhibitor” has a wide range of applications in scientific research:
Chemistry: Used to study the structure and function of protein kinase C enzymes.
Biology: Helps in understanding the role of protein kinase C in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where protein kinase C is implicated, such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting protein kinase C .
Mechanism of Action
The “PKC|AE/|E pseudosubstrate inhibitor” exerts its effects by mimicking the natural substrate of protein kinase C zeta and protein kinase C iota. It binds to the active site of the enzyme, preventing the phosphorylation of the actual substrate. This inhibition blocks the downstream signaling pathways mediated by protein kinase C, thereby modulating various cellular processes such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Protein kinase C alpha/beta pseudosubstrate peptide
- Protein kinase C epsilon pseudosubstrate peptide
- Protein kinase C zeta inhibitory peptide
Uniqueness
The “PKC|AE/|E pseudosubstrate inhibitor” is unique due to its selective inhibition of protein kinase C zeta and protein kinase C iota. Unlike other pseudosubstrate inhibitors, it provides specific insights into the regulatory mechanisms of these particular isoforms, making it a valuable tool in molecular research .
Properties
Molecular Formula |
C76H128N30O16 |
---|---|
Molecular Weight |
1718.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C76H128N30O16/c1-6-41(4)59(106-61(111)47(78)39-107)70(120)104-55(35-43-24-26-45(108)27-25-43)68(118)101-52(21-13-31-91-74(83)84)64(114)98-49(19-11-29-89-72(79)80)62(112)95-38-58(109)96-42(5)60(110)97-51(20-12-30-90-73(81)82)63(113)100-54(23-15-33-93-76(87)88)66(116)103-56(36-44-37-94-48-17-8-7-16-46(44)48)69(119)102-53(22-14-32-92-75(85)86)65(115)99-50(18-9-10-28-77)67(117)105-57(71(121)122)34-40(2)3/h7-8,16-17,24-27,37,40-42,47,49-57,59,94,107-108H,6,9-15,18-23,28-36,38-39,77-78H2,1-5H3,(H,95,112)(H,96,109)(H,97,110)(H,98,114)(H,99,115)(H,100,113)(H,101,118)(H,102,119)(H,103,116)(H,104,120)(H,105,117)(H,106,111)(H,121,122)(H4,79,80,89)(H4,81,82,90)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)/t41-,42-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 |
InChI Key |
ISDDDWMHYBTNSA-RRIFIRBXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
Origin of Product |
United States |
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